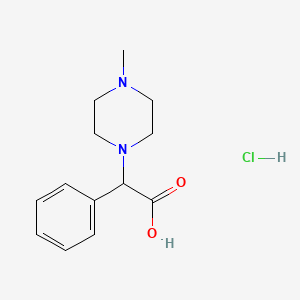

4-methyl-1H-pyrazole-3,5-diamine

Übersicht

Beschreibung

4-methyl-1H-pyrazole-3,5-diamine is a chemical compound that is part of the pyrazole family . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems . A method was developed for the synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine . Other methods include the use of stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst .

Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity . The structure of 3(5)-aminopyrazoles carrying additional ring-substituents should be carefully considered in view of the potential competition for a specific position, owing to electronic, spatial, and/or geometric properties .

Chemical Reactions Analysis

Pyrazoles are known for their reactivity and are often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity . The structure and chemistry of 3(5)-aminopyrazoles are of particular interest, with investigations using theoretical and experimental methods contributing to a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition and Antimicrobial Applications :

- Pyrazole derivatives, including 1H-pyrazole-3,5-diamine derivatives, have been synthesized and evaluated as corrosion inhibitors for copper alloy in basic media. They have shown high efficiency in preventing copper dissolution in NH4OH solutions. Additionally, these compounds have higher antibacterial activities than conventional bactericides against both gram-positive and gram-negative bacteria (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Synthesis of Complex Compounds :

- 4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamine has been used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, yielding high yields and confirmed structures (Al‐Zaydi, 2009).

- In another study, efficient synthesis of 4-substituted pyrazole-3,5-diamines was developed, providing derivatives that are difficult to prepare otherwise. This includes steps like Suzuki-Miyaura cross-coupling and iron-catalyzed reduction (Tomanová, Jedinák, Kosar, Kvapil, Hradil, & Cankař, 2017).

Antimicrobial Cotton Fabrics :

- Pyrazole-based compounds have been synthesized and used in chitosan liposomal emulsions for textile finishing, demonstrating antimicrobial potentials against bacterial strains like E. coli and Staphylococcus aureus (Nada, Al-Moghazy, Soliman, Rashwan, Ahmed Eldawy, Hassan, & Sayed, 2018).

Safety And Hazards

The safety data sheet for 4-methyl-1H-pyrazole-3,5-diamine hydrochloride indicates that it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

While the specific future directions for 4-methyl-1H-pyrazole-3,5-diamine are not mentioned in the search results, pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

Eigenschaften

IUPAC Name |

4-methyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3(5)7-8-4(2)6/h1H3,(H5,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUFDXGFTOWUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H-pyrazole-3,5-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)